Cas no 26398-72-1 (Phenol,2-[(diethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)-)
26398-72-1 structure
Product Name:Phenol,2-[(diethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)-
CAS No:26398-72-1
MF:C19H33NO
MW:291.471425771713
CID:259968
PubChem ID:223226
Update Time:2025-04-19
Phenol,2-[(diethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,2-[(diethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)-
- 2-(diethylaminomethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol
- 2-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol
- 2-Diaethylaminomethyl-4-(1,1,3,3-tetramethyl-butyl)-phenol
- 2-Diaethylaminomethyl-4-< 1,1,3,3-tetramethyl-butyl> -phenol
- AC1L5CED
- AC1Q7AAU
- AG-K-06500
- AR-1D6174
- CTK4F7814
- NSC10642
- 26398-72-1
- DTXSID40278923
- NSC-10642
-
- Inchi: 1S/C19H33NO/c1-8-20(9-2)13-15-12-16(10-11-17(15)21)19(6,7)14-18(3,4)5/h10-12,21H,8-9,13-14H2,1-7H3
- InChI Key: RNTKCCDZFMFKCI-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1CN(CC)CC)C(C)(C)CC(C)(C)C
Computed Properties
- Exact Mass: 291.25639
- Monoisotopic Mass: 291.256214676g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- PSA: 23.47
Phenol,2-[(diethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)- Related Literature
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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